

# An In-Depth Technical Guide to Ethyl 4-methylvalerate

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## Compound of Interest

Compound Name: *Ethyl 4-methylvalerate*

Cat. No.: *B153136*

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Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Ethyl 4-methylvalerate**, a significant ester in both industrial and research settings. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, applications, analytical methodologies, and safety protocols. The information is structured to deliver not just data, but also the underlying scientific principles and practical insights essential for laboratory and development work.

## Chemical Identity and Nomenclature

**Ethyl 4-methylvalerate** is formally identified by its Chemical Abstracts Service (CAS) number, which provides a unique, unambiguous identifier for this specific chemical substance.

CAS Number: 25415-67-2[\[1\]](#)[\[2\]](#)[\[3\]](#)

The compound is known by numerous synonyms across different databases and commercial suppliers. This variety in nomenclature underscores the importance of using the CAS number for precise identification in research and procurement.

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Table 1: Synonyms and Identifiers for Ethyl 4-methylvalerate

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Systematic Name

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Common Synonyms

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Other Names

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EINECS Number

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PubChem CID

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Beilstein Registry No.

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FEMA Number

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## Physicochemical Properties

Understanding the physicochemical properties of **Ethyl 4-methylvalerate** is critical for its handling, application, and purification. It is a colorless liquid characterized by a distinct fruity aroma.[\[3\]](#)[\[4\]](#) These properties are summarized below.

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Table 2: Key Physicochemical Properties

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Molecular Formula

C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>[\[1\]](#)[\[5\]](#)[\[6\]](#)

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Molecular Weight

144.21 g/mol [\[1\]](#)[\[2\]](#)[\[5\]](#)

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Appearance

Colorless liquid[\[1\]](#)[\[3\]](#)

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Odor

Fruity, sweet[\[1\]](#)[\[4\]](#)

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Boiling Point

159-160 °C (lit.)[\[2\]](#)[\[6\]](#)[\[4\]](#)

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Density

0.868 g/mL at 20 °C (lit.)[\[2\]](#)[\[3\]](#)[\[4\]](#)

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Flash Point

43 °C (109.4 °F) - closed cup[\[2\]](#)[\[7\]](#)

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Refractive Index (n<sup>20</sup>/D)

1.406[\[8\]](#)

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InChI Key

OFQRUTMGVBMTFQ-UHFFFAOYSA-N[\[2\]](#)[\[9\]](#)

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SMILES String

CCOC(=O)CCC(C)C[\[2\]](#)

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## Synthesis and Purification

The most common and industrially scalable method for preparing **Ethyl 4-methylvalerate** is the Fischer esterification of 4-methylvaleric acid with ethanol, using a strong acid catalyst.[\[10\]](#) [\[11\]](#) This reversible reaction is driven towards the product by using an excess of one reactant (typically the alcohol) or by removing water as it forms.[\[12\]](#)

## Fischer Esterification: Mechanism and Rationale

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.[\[12\]](#) The mechanism involves several equilibrium steps:

- Protonation of the Carbonyl: The acid catalyst (e.g.,  $\text{H}_2\text{SO}_4$ ) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[\[7\]](#) [\[10\]](#)[\[11\]](#)
- Nucleophilic Attack: An alcohol molecule (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[\[11\]](#)
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[\[7\]](#)
- Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[\[10\]](#)
- Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[\[7\]](#)

The choice of concentrated sulfuric acid as a catalyst is twofold: it is a strong acid to initiate the reaction and a potent dehydrating agent that sequesters the water produced, thereby shifting the equilibrium to favor ester formation according to Le Châtelier's Principle.[\[9\]](#)[\[4\]](#)

## Experimental Protocol: Synthesis of Ethyl 4-methylvalerate

This protocol describes a standard laboratory-scale synthesis.

**Materials:**

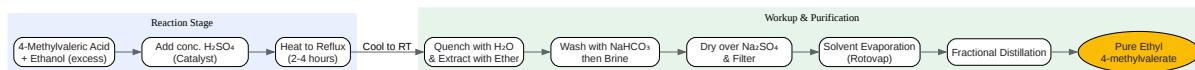
- 4-methylvaleric acid
- Absolute ethanol (200 proof)
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Diethyl ether or Ethyl acetate (for extraction)

**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylvaleric acid (1.0 eq) and an excess of absolute ethanol (3-5 eq).
- **Catalyst Addition:** While stirring, slowly and cautiously add concentrated sulfuric acid (approx. 3-5 mol% relative to the carboxylic acid) to the mixture. The addition is exothermic and should be done in an ice bath.
- **Reflux:** Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of ethanol. Allow the reaction to proceed for 2-4 hours.<sup>[6]</sup> Reaction completion can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup - Quenching and Extraction:**
  - Cool the reaction mixture to room temperature.
  - Slowly pour the cooled mixture into a separatory funnel containing cold water.
  - Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).<sup>[6]</sup>

- Combine the organic extracts.
- Neutralization: Wash the combined organic layer sequentially with:
  - Saturated sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst.[\[6\]](#) (Caution: CO<sub>2</sub> evolution).
  - Saturated brine solution to reduce the solubility of organic material in the aqueous phase.[\[6\]](#)
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.[\[6\]](#)
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be purified by fractional distillation under atmospheric or reduced pressure to yield pure **Ethyl 4-methylvalerate**.

## Synthesis Workflow Diagram



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Caption: Fischer esterification workflow for **Ethyl 4-methylvalerate**.

## Applications in Research and Drug Development

**Ethyl 4-methylvalerate** is a versatile molecule with applications spanning multiple scientific disciplines.

- Flavor and Fragrance Industry: Its primary commercial use is as a flavoring and fragrance agent due to its pleasant, fruity aroma.[\[1\]](#) It is found in food products like desserts and

beverages and is a component of perfumes and cosmetics.<sup>[1]</sup> Research in this area focuses on identifying its contribution to the aroma profiles of fermented products like wine and soy pastes.<sup>[2][13]</sup>

- Pharmaceutical Intermediate: In the context of drug development, esters like **Ethyl 4-methylvalerate** serve as valuable intermediates and building blocks.<sup>[1]</sup> They can be used to introduce specific alkyl chains into larger, more complex molecules. The ester functional group can be readily hydrolyzed back to a carboxylic acid or reduced to an alcohol, providing synthetic flexibility for constructing active pharmaceutical ingredients (APIs).
- Polymer and Materials Science: The compound is utilized in the production of specialty polymers, where its incorporation can modify the physical properties of plastics, such as durability and versatility.<sup>[1]</sup>
- Organic Synthesis Research: As a simple ester, it is often used in academic research to explore new chemical reactions, develop novel synthetic methodologies, and serve as a starting material for more complex targets.<sup>[1]</sup>

## Analytical Methodologies

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the definitive analytical technique for the identification and quantification of **Ethyl 4-methylvalerate**.<sup>[14]</sup> Its volatility and thermal stability make it an ideal candidate for GC analysis.

## Rationale for GC-MS

GC provides excellent separation of volatile and semi-volatile compounds in a complex mixture based on their boiling points and affinity for the stationary phase of the GC column.<sup>[14]</sup> The mass spectrometer serves as a highly specific and sensitive detector, fragmenting the eluted molecules into a unique mass spectrum that acts as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries.<sup>[14]</sup>

## General Protocol: GC-MS Analysis

This protocol outlines a general method for analyzing **Ethyl 4-methylvalerate** in a liquid matrix.

### 1. Sample Preparation (Liquid-Liquid Extraction):

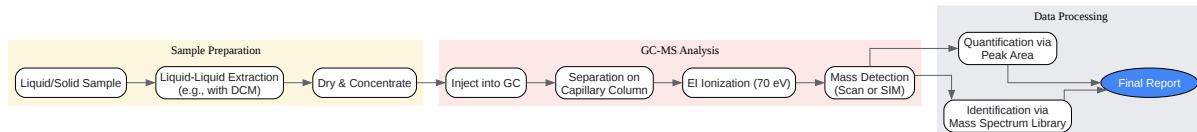
- This step is crucial for isolating the analyte from complex matrices (e.g., beverages, cosmetic creams).[8][15]
- Procedure:
  - Place a known quantity of the sample (e.g., 5 mL) into a separatory funnel.
  - Add an appropriate, water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
  - Shake vigorously to partition the analyte into the organic layer. Adding salt (salting out) can improve extraction efficiency.[8]
  - Allow the layers to separate and collect the organic phase.
  - Dry the organic extract over anhydrous sodium sulfate.
  - The extract can be concentrated or diluted as needed to fall within the instrument's linear range.

## 2. GC-MS Instrumental Parameters:

- GC System: Agilent 7890A or equivalent.
- MS System: Agilent 5977B or equivalent.
- Column: A non-polar or mid-polarity column is typically used. A common choice is a DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).[15]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless or split, depending on concentration.
- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase to 240 °C at a rate of 10 °C/min.
- Final hold: Hold at 240 °C for 5 minutes. (This program is a starting point and must be optimized for the specific sample matrix and co-eluting compounds.)
- MS Parameters:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Mode: Full Scan (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

## Analytical Workflow Diagram



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Caption: General workflow for the GC-MS analysis of **Ethyl 4-methylvalerate**.

## Safety and Handling

Proper handling of **Ethyl 4-methylvalerate** is essential for laboratory safety. It is classified as a flammable liquid.[2][7]

Table 3: Safety and Handling Information

GHS Pictogram	GHS02 (Flame)[2][7]
Signal Word	Warning[2][7]
Hazard Statement	H226: Flammable liquid and vapor[2][7]
Personal Protective Equipment (PPE)	Wear protective gloves, eye protection (safety glasses/goggles), and a lab coat.[2] Handle in a well-ventilated area or chemical fume hood.
Storage	Store in a cool, dry, well-ventilated place away from sources of ignition.[1] Keep container tightly closed. Recommended storage is often refrigerated (0-8°C).[1]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

## Conclusion

**Ethyl 4-methylvalerate** (CAS: 25415-67-2) is a chemically significant ester with a well-defined profile of properties, applications, and analytical methods. For researchers in drug development and other scientific fields, it serves as a versatile building block and a subject of study. A thorough understanding of its synthesis via Fischer esterification, its analysis by GC-MS, and its safety requirements are fundamental to its effective and safe utilization in a professional laboratory setting.

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